2-(5-Chlorothiophen-2-YL)ethanethioamide
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Overview
Description
2-(5-Chlorothiophen-2-YL)ethanethioamide is an organic compound with the molecular formula C6H6ClNS2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-YL)ethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid.
Conversion to Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Ethanethioamide: The acid chloride is then reacted with ethanethioamide in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-YL)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized thiophene derivatives
Reduction: Reduced ethanethioamide derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-(5-Chlorothiophen-2-YL)ethanethioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and conductive polymers.
Biological Studies: It is investigated for its biological activity, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-YL)ethanethioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-YL)ethanethioamide: Similar structure with a bromine atom instead of chlorine.
2-(5-Methylthiophen-2-YL)ethanethioamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(5-Chlorothiophen-2-YL)ethanethioamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6ClNS2 |
---|---|
Molecular Weight |
191.7 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanethioamide |
InChI |
InChI=1S/C6H6ClNS2/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H2,8,9) |
InChI Key |
HXNKHEQFSBQGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(=S)N |
Origin of Product |
United States |
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